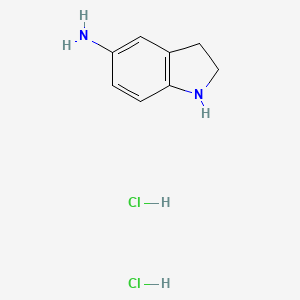
5-Aminoindoline dihydrochloride
Übersicht
Beschreibung
5-Aminoindoline dihydrochloride is a unique chemical compound with the empirical formula C8H12Cl2N2 and a molecular weight of 207.10 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Aminoindoline dihydrochloride can be represented by the SMILES stringCl.Cl.Nc1ccc2NCCc2c1 . The InChI key for this compound is VSZOMPGFSSVFJL-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Photoredox Catalysis in Chemical Synthesis
A study by Paul Kohls et al. (2012) demonstrated the use of photoredox catalysis in the coupling of N-aryltetrahydroisoquinoline and Michael acceptors. This process, facilitated by visible light irradiation, leads to the formation of 5,6-dihydroindolo[2,1-a]tetrahydroisoquinolines, highlighting the utility of related indoline compounds in synthesizing potential immunosuppressive agents (Kohls, Jadhav, Pandey, & Reiser, 2012).
Development of Anticancer Agents
Research into the synthesis of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline has shown the formation of compounds with potential applications in antihypertension drug development. This study by L. Peyrot et al. (2001) indicates the versatility of aminoindoline derivatives in generating pharmacologically relevant molecules (Peyrot, Elkhatib, Vignalou, Metz, Elomar, & Delalu, 2001).
Exploration of Antimicrobial Activities
A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, which includes the synthesis of compounds from primary amines, revealed the potential of indoline derivatives in contributing to antimicrobial drug discovery. This research, conducted by H. Bektaş et al. (2007), underscores the role of indoline derivatives in creating molecules with good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antifouling Applications
The elucidation of the structure of poly(dopamine) by Daniel R. Dreyer et al. (2012) presents an example of how derivatives of indoline, such as 5,6-dihydroxyindoline, play a crucial role in the development of antifouling agents. This research offers insights into the supramolecular structure of poly(dopamine), a material of significant interest for its broad utility, including antifouling applications (Dreyer, Miller, Freeman, Paul, & Bielawski, 2012).
Inhibitor of Poly(ADP-Ribose) Polymerases
The study of 5-Aminoisoquinolin-1-one (5-AIQ) as a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs) by M. Threadgill (2015) highlights the therapeutic potential of indoline derivatives in mitigating damage following ischemic tissue reperfusion and in treating various inflammatory conditions. This research underscores the diverse medical applications of indoline derivatives, extending beyond their chemical synthesis utility (Threadgill, 2015).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it has acute toxicity if ingested . The safety information includes the GHS06 pictogram, the signal word “Danger”, and the hazard statement H301 . Precautionary statements include P301 + P310 . It is also classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as n-aminoindoline derivatives, have been shown to inhibit 5-lipoxygenase . 5-Lipoxygenase is an enzyme that plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators .
Mode of Action
Based on the known action of similar compounds, it may act as an inhibitor of the 5-lipoxygenase enzyme . This inhibition could potentially lead to a decrease in the production of leukotrienes, thereby reducing inflammation.
Biochemical Pathways
Given its potential role as a 5-lipoxygenase inhibitor, it may impact the arachidonic acid metabolism pathway . This pathway is responsible for the production of various eicosanoids, including leukotrienes, which are involved in inflammatory responses.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-1-2-8-6(5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZOMPGFSSVFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647365 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoindoline dihydrochloride | |
CAS RN |
2759-14-0 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-[3,3'-bipyridin]-6-amine](/img/structure/B1614124.png)

![3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1614129.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride](/img/structure/B1614130.png)

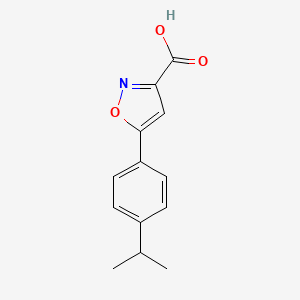
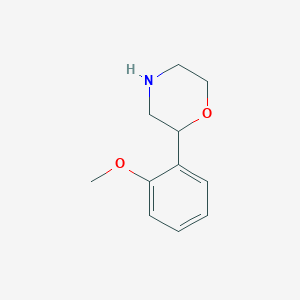

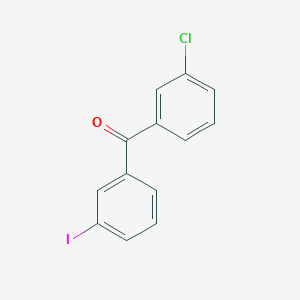
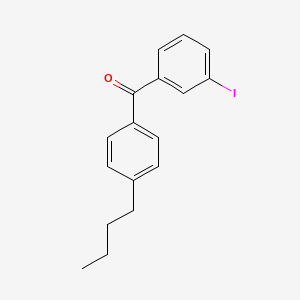

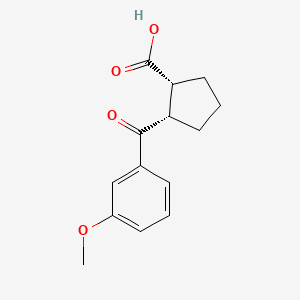
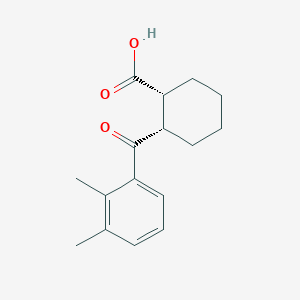
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)